Tolfenamic acid-13C6

LC-MS/MS Stable Isotope Labeling Internal Standard

This 13C6-labeled internal standard features uniform labeling of the benzoic acid ring, ensuring chromatographic co-elution with the native analyte. This corrects for LC-MS/MS matrix effects and ionization variability. It provides superior quantitation accuracy compared to unlabeled or deuterated analogs, which may exhibit deuterium-hydrogen exchange and altered retention times.

Molecular Formula C14H12ClNO2
Molecular Weight 267.66 g/mol
CAS No. 1420043-61-3
Cat. No. B602594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolfenamic acid-13C6
CAS1420043-61-3
Synonyms2-(3-Chloro-2-methylphenylamino)-13C6-benzoic acid
Molecular FormulaC14H12ClNO2
Molecular Weight267.66 g/mol
Structural Identifiers
InChIInChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1
InChIKeyYEZNLOUZAIOMLT-CDLMHYHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid (CAS 1420043-61-3) Procurement Guide for Quantitative LC-MS/MS and GC-MS Applications


6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, commonly known as Tolfenamic acid-13C6 or [13C6]-Tolfenamic acid (CAS 1420043-61-3), is an isotopically labeled analogue of the fenamate-class nonsteroidal anti-inflammatory drug (NSAID) tolfenamic acid [1]. This stable isotope-labeled internal standard features a uniformly 13C6-labeled benzoic acid ring, which confers a molecular mass shift of +6 Da relative to the unlabeled native analyte (C14H12ClNO2, MW 261.70 g/mol) to the labeled compound (C8^13C6H12ClNO2, MW 267.66 g/mol) . The compound is specifically synthesized and supplied as a high-purity reference material intended for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, enabling accurate quantitation of tolfenamic acid in complex biological and environmental matrices .

Why Unlabeled Tolfenamic Acid or Deuterated Analogs Cannot Substitute for 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid in Quantitative MS Assays


In quantitative LC-MS/MS and GC-MS analysis, the use of a structurally identical, stable isotope-labeled internal standard (SIL-IS) is required to correct for matrix effects, ionization variability, and sample preparation losses. Unlabeled tolfenamic acid (CAS 13710-19-5) cannot serve this function because it co-elutes and is mass-spectrometrically indistinguishable from the native analyte, thus failing to provide an independent reference signal . Deuterium (2H)-labeled analogues, such as tolfenamic acid-d4, are commonly used but suffer from deuterium-hydrogen exchange and can exhibit altered chromatographic retention times due to the substantial mass increase and changes in lipophilicity caused by deuterium substitution, leading to differential matrix effects and compromised quantitation accuracy [1][2]. In contrast, 13C-labeled standards are chemically and chromatographically nearly identical to their 12C counterparts, co-eluting precisely while being easily distinguished by mass spectrometry, thereby providing superior compensation for matrix effects and ensuring method robustness . Therefore, direct substitution with the unlabeled compound or a deuterated analog invalidates the analytical method and introduces significant quantitation errors.

Quantitative Differentiation Evidence for 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid (CAS 1420043-61-3) vs. Alternative Internal Standards


Isotopic Purity and Enrichment: Tolfenamic Acid-13C6 vs. Unlabeled and Deuterated Standards

The isotopic purity of Tolfenamic acid-13C6 (CAS 1420043-61-3) is rigorously controlled and quantified. Vendors specify a minimum isotopic enrichment of >98 atom% 13C as confirmed by mass spectrometry . For comparison, the unlabeled tolfenamic acid has a natural isotopic abundance of ~1.1% 13C, which is insufficient for generating a distinct mass shift free from isotopic overlap. Deuterated analogues like tolfenamic acid-d4, while offering a mass shift, are prone to deuterium-hydrogen back-exchange in solution, effectively reducing their isotopic purity during sample preparation and analysis [1].

LC-MS/MS Stable Isotope Labeling Internal Standard

Chemical Purity: Tolfenamic Acid-13C6 HPLC Purity and Identity Confirmation

Chemical purity is a critical determinant of an internal standard's suitability for quantitative analysis. Tolfenamic acid-13C6 is supplied with documented high chemical purity, with vendors reporting HPLC purity exceeding 99% . Identity is confirmed by NMR and HPLC, with a minimum assay of 98% . In contrast, generic unlabeled tolfenamic acid may not be supplied with the same rigorous, lot-specific analytical data package required for use as a certified reference material in regulated bioanalysis.

Reference Material Certificate of Analysis Analytical Chemistry

Chromatographic Co-Elution and Matrix Effect Compensation: 13C6 vs. Deuterated (2H) Internal Standards

A critical performance metric for an internal standard is its ability to precisely co-elute with the target analyte and to experience identical ionization suppression or enhancement (matrix effects) as the analyte. 13C-labeled standards are chemically identical to their unlabeled analogues, ensuring identical chromatographic retention times and ionization behavior [1]. In contrast, deuterated internal standards can exhibit significant retention time shifts due to the greater relative mass change and altered lipophilicity induced by deuterium substitution, which can lead to differential matrix effects and inaccurate quantitation [1][2].

Matrix Effect LC-MS/MS Stable Isotope Dilution

Parent Compound Bioactivity: Tolfenamic Acid COX-2 Inhibition Potency

The unlabeled parent compound, tolfenamic acid, is a known selective COX-2 inhibitor. In vitro, it demonstrates an IC50 of 13.49 μM (3.53 μg/mL) against COX-2 in LPS-induced canine DH82 monocyte/macrophage cells, while showing no effect on COX-1 [1]. This bioactivity profile defines the pharmacological target of the analyte that the 13C6-labeled internal standard is designed to track. The labeled compound itself is used exclusively as an analytical tool and is not intended for pharmacological use.

COX-2 Inhibitor NSAID Bioactivity

Optimal Application Scenarios for 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid (CAS 1420043-61-3)


Quantification of Tolfenamic Acid in Biological Matrices for Pharmacokinetic and Bioequivalence Studies

This 13C6-labeled internal standard is ideally suited for accurate quantitation of tolfenamic acid in plasma, serum, urine, and tissue homogenates using LC-MS/MS . Its precise co-elution and ionization behavior relative to the unlabeled analyte ensure robust correction for matrix effects, a critical requirement for validated bioanalytical methods used in preclinical and clinical pharmacokinetic studies .

Regulatory-Compliant Residue Analysis of Tolfenamic Acid in Food and Environmental Samples

In food safety and environmental monitoring, reliable quantification of NSAID residues is essential. This 13C6-labeled standard provides the traceability and accuracy required for method validation and routine testing in matrices such as animal tissues, milk, soil, and water, supporting compliance with maximum residue limits (MRLs) [1].

Metabolism and Disposition Studies Using Stable Isotope Tracers

The stable 13C6 label enables its use as a tracer in metabolism studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of tolfenamic acid. By spiking biological samples with the labeled internal standard, researchers can differentiate administered drug from endogenous interferences and accurately track metabolic pathways .

Method Development and Validation for Multi-Residue NSAID LC-MS/MS Panels

When developing and validating multi-analyte LC-MS/MS methods for a panel of NSAIDs including tolfenamic acid, a stable isotope-labeled internal standard is indispensable [2]. The 13C6-tolfenamic acid provides a specific and stable reference point, enabling precise calibration and improving method ruggedness across diverse sample types .

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